molecular formula C9H6FN B048329 (Z)-3-(3-fluorophenyl)prop-2-enenitrile CAS No. 115665-80-0

(Z)-3-(3-fluorophenyl)prop-2-enenitrile

Cat. No.: B048329
CAS No.: 115665-80-0
M. Wt: 147.15 g/mol
InChI Key: LZCORSHIMPJAAK-RQOWECAXSA-N
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Description

(Z)-3-(3-Fluorophenyl)prop-2-enenitrile is an α,β-unsaturated nitrile featuring a fluorinated aromatic substituent. The compound belongs to the acrylonitrile family, characterized by a conjugated double bond between the α- and β-carbons and a nitrile (-CN) group. The Z-configuration denotes that the fluorophenyl and nitrile groups are on the same side of the double bond, influencing its stereoelectronic properties. The 3-fluorophenyl substituent introduces electron-withdrawing effects due to fluorine’s electronegativity, which modulates the compound’s reactivity, solubility, and intermolecular interactions.

Properties

CAS No.

115665-80-0

Molecular Formula

C9H6FN

Molecular Weight

147.15 g/mol

IUPAC Name

(Z)-3-(3-fluorophenyl)prop-2-enenitrile

InChI

InChI=1S/C9H6FN/c10-9-5-1-3-8(7-9)4-2-6-11/h1-5,7H/b4-2-

InChI Key

LZCORSHIMPJAAK-RQOWECAXSA-N

SMILES

C1=CC(=CC(=C1)F)C=CC#N

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C\C#N

Canonical SMILES

C1=CC(=CC(=C1)F)C=CC#N

Synonyms

2-Propenenitrile,3-(3-fluorophenyl)-,(Z)-(9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-fluorophenyl)acrylonitrile typically involves the reaction of 3-fluorobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired acrylonitrile derivative.

Industrial Production Methods

Industrial production of (Z)-3-(3-fluorophenyl)acrylonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(3-fluorophenyl)acrylonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(Z)-3-(3-fluorophenyl)acrylonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-3-(3-fluorophenyl)acrylonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the fluorine atom can influence the compound’s electronic properties and reactivity. These interactions can affect biological pathways and molecular targets, leading to potential therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The electronic properties of α,β-unsaturated nitriles are highly dependent on substituent identity and position. Below is a comparative analysis of key derivatives:

Compound Name Substituents HOMO-LUMO Gap (eV) Key Electronic Effects Reference
(Z)-3-(3-Fluorophenyl)prop-2-enenitrile 3-Fluorophenyl Not reported Electron-withdrawing (F), moderate π-conjugation
(2Z)-3-(4-Chlorophenyl)-3-(3-nitrophenyl)prop-2-enenitrile (CAS 104089-72-7) 4-Chlorophenyl, 3-nitrophenyl Not reported Strong electron-withdrawing (Cl, NO₂), reduced LUMO energy
(2Z)-3-[4-(Dimethylamino)phenyl]-2-[(methoxyimino)methyl]prop-2-enenitrile 4-Dimethylaminophenyl, methoxyimino Not reported Electron-donating (NMe₂), increased HOMO energy
(Z)-3-(4-Methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile 4-Methoxyphenyl, 4-nitrophenyl Not reported Electron-donating (OMe) vs. withdrawing (NO₂), charge-transfer character

Key Observations :

  • Electron-withdrawing groups (e.g., -F, -Cl, -NO₂) lower LUMO energy, enhancing electron-accepting capacity .
  • Electron-donating groups (e.g., -NMe₂, -OMe) raise HOMO energy, improving hole-transport properties .
  • The 3-fluorophenyl group in the target compound provides a balance between moderate electron withdrawal and steric accessibility compared to bulkier substituents.
Structural and Packing Behavior

Crystal packing and intermolecular interactions are critical for solid-state applications:

Compound Name Key Structural Features Molecular Interactions Reference
This compound Predicted: Z-configuration, planar backbone Potential weak C-F···π or C-F···H bonds
(2Z)-3-(4-(Diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile (Compound I) Anti/syn conformers (solvent-dependent) Strong π-π stacking (diphenylamino), solvent-induced polymorphism
(2Z)-2-(4-Methylphenyl)-3-(2-naphthyl)prop-2-enenitrile Bulky naphthyl group Steric hindrance reduces π-π overlap; van der Waals dominance

Key Observations :

  • Fluorine’s small size and electronegativity enable weak interactions (e.g., C-F···H), but these are less robust than π-π stacking observed in diphenylamino derivatives .
  • Bulky substituents (e.g., naphthyl) disrupt packing efficiency, whereas planar groups (e.g., pyridine) enhance crystallinity .
Optical and Solvent-Dependent Properties

Optical behavior is influenced by solvent polarity and substituent electronic effects:

Compound Name λmax (nm) / Fluorescence Solvent Effects Reference
This compound Predicted: ~300–350 nm (UV absorption) Moderate solvatochromism (polarity-dependent)
(2Z)-3-(9-Ethylcarbazol-3-yl)-2-(pyridin-2-yl)prop-2-enenitrile (Compound III) λem = 450 nm (THF) Enhanced fluorescence in non-polar solvents
(Z)-3-(4-Methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile Charge-transfer absorption (~400 nm) Strong polarity-dependent redshift

Key Observations :

  • Fluorinated derivatives exhibit blue-shifted absorption compared to nitro- or amino-substituted analogs due to reduced conjugation disruption .
  • Solvent polarity significantly affects fluorescence quantum yield; non-polar solvents stabilize planar conformations, enhancing emission .

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